Cas no 2138519-01-2 (2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide)

2-(Aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide is a specialized chemical compound featuring a unique combination of functional groups, including an aminooxy moiety, an azetidine ring, and a cyclopropylacetamide backbone. This structure confers potential reactivity for conjugation applications, particularly in bioconjugation and medicinal chemistry, where selective binding or modification of biomolecules is required. The presence of both azetidine and pyrazole rings may enhance metabolic stability and binding affinity in drug design contexts. Its cyclopropyl group contributes to conformational rigidity, potentially improving target selectivity. This compound is of interest in synthetic and pharmaceutical research due to its modular reactivity and potential as a versatile intermediate in the development of novel therapeutic agents.
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide structure
2138519-01-2 structure
商品名:2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide
CAS番号:2138519-01-2
MF:C11H17N5O2
メガワット:251.284981489182
CID:6273710
PubChem ID:165482796

2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide
    • EN300-1131288
    • 2138519-01-2
    • 2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
    • インチ: 1S/C11H17N5O2/c12-18-10(7-1-2-7)11(17)15-9-3-4-14-16(9)8-5-13-6-8/h3-4,7-8,10,13H,1-2,5-6,12H2,(H,15,17)
    • InChIKey: MHFOFFBBIVQSLS-UHFFFAOYSA-N
    • ほほえんだ: O(C(C(NC1=CC=NN1C1CNC1)=O)C1CC1)N

計算された属性

  • せいみつぶんしりょう: 251.13822480g/mol
  • どういたいしつりょう: 251.13822480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 94.2Ų

2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1131288-10.0g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2
10g
$6082.0 2023-06-09
Enamine
EN300-1131288-5.0g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2
5g
$4102.0 2023-06-09
Enamine
EN300-1131288-1g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
1g
$1414.0 2023-10-26
Enamine
EN300-1131288-10g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
10g
$6082.0 2023-10-26
Enamine
EN300-1131288-0.05g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
0.05g
$1188.0 2023-10-26
Enamine
EN300-1131288-0.25g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
0.25g
$1300.0 2023-10-26
Enamine
EN300-1131288-1.0g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2
1g
$1414.0 2023-06-09
Enamine
EN300-1131288-0.5g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
0.5g
$1357.0 2023-10-26
Enamine
EN300-1131288-0.1g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
0.1g
$1244.0 2023-10-26
Enamine
EN300-1131288-2.5g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
2.5g
$2771.0 2023-10-26

2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide 関連文献

2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamideに関する追加情報

Research Brief on 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide (CAS: 2138519-01-2)

In recent years, the compound 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide (CAS: 2138519-01-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and binding affinity to target proteins. These structural insights have been instrumental in understanding its role as a potential inhibitor of key enzymes involved in inflammatory and oncogenic pathways.

One of the most notable findings is the compound's ability to selectively inhibit the activity of certain kinases, which are critical regulators of cell signaling pathways. In vitro and in vivo studies have demonstrated its efficacy in reducing tumor growth and inflammation, making it a candidate for further development in oncology and autoimmune diseases. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been evaluated, with results suggesting favorable profiles for oral administration.

Despite these promising results, challenges remain in optimizing the compound's specificity and minimizing off-target effects. Current research is focused on structural modifications to enhance its therapeutic index and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials, with the aim of translating these findings into viable therapeutic options.

In conclusion, 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and biological activities offer a foundation for developing novel therapeutics. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be critical in realizing its full potential in clinical applications.

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